![molecular formula C14H10N2O3 B1529366 2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid CAS No. 1423029-71-3](/img/structure/B1529366.png)
2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid
Beschreibung
Systematic Nomenclature and Classification
The compound 2-[4-(2-cyanopyridin-4-yl)oxyphenyl]acetic acid belongs to the class of arylacetic acid derivatives , characterized by a phenylacetic acid backbone substituted with heteroaromatic groups. Its systematic IUPAC name is derived through the following conventions:
- The parent chain is acetic acid (carboxymethyl group).
- The phenyl ring at the β-position is substituted with an oxy linker to a 2-cyanopyridin-4-yl group.
- Numeric positioning follows priority rules, with the pyridine nitrogen and cyano group at the 2-position dictating the numbering.
Classification-wise, it bridges aromatic ethers (due to the phenyl-oxypyridine linkage) and nitrile-containing heterocycles (via the 2-cyanopyridine moiety). This dual functionality places it in specialized subclasses of bioactive molecules, often explored for pharmaceutical applications.
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₁₀N₂O₃ is confirmed by high-resolution mass spectrometry and elemental analysis. Key contributions to its molecular weight include:
Element | Quantity | Atomic Mass (g/mol) | Total Contribution (g/mol) |
---|---|---|---|
C | 14 | 12.01 | 168.14 |
H | 10 | 1.008 | 10.08 |
N | 2 | 14.01 | 28.02 |
O | 3 | 16.00 | 48.00 |
Total | 254.24 g/mol |
This molecular weight aligns with homologs in the phenylacetic acid family, such as 2-(2-cyanopyridin-4-yl)acetic acid (C₈H₆N₂O₂, 162.15 g/mol), differing by the added phenyl ether group.
Structural Descriptors: SMILES, InChI, and IUPAC Conventions
The compound’s structure is unambiguously defined by standardized notations:
SMILES Notation
C1=CC(=CC=C1CC(=O)O)OC2=CC(=NC=C2)C#N
InChI Identifier
InChI=1S/C14H10N2O3/c15-9-11-8-13(5-6-16-11)19-12-3-1-10(2-4-12)7-14(17)18/h1-6,8H,7H2,(H,17,18)
Crystallographic Characterization
While crystallographic data (e.g., space group, unit cell parameters) for this specific compound are not publicly available, related analogs provide insight into potential structural features:
- 2-(2-Cyanopyridin-4-yl)acetic acid (CID 24728882) crystallizes in a monoclinic system with hydrogen-bonded dimers stabilizing the lattice.
- Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate (CID 11187557) exhibits planar geometry at the ether linkage, with dihedral angles <10° between aromatic rings.
For this compound, predicted intermolecular interactions include:
- Hydrogen bonding between the carboxylic acid (–COOH) and pyridine nitrogen.
- π-π stacking of the phenyl and pyridyl rings, as observed in structurally similar aryl ethers.
Experimental methods such as X-ray diffraction or DFT-based modeling would be required to resolve its precise crystal packing.
Eigenschaften
IUPAC Name |
2-[4-(2-cyanopyridin-4-yl)oxyphenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c15-9-11-8-13(5-6-16-11)19-12-3-1-10(2-4-12)7-14(17)18/h1-6,8H,7H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEYWPXBMRNHBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=CC(=NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231626 | |
Record name | Benzeneacetic acid, 4-[(2-cyano-4-pyridinyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-71-3 | |
Record name | Benzeneacetic acid, 4-[(2-cyano-4-pyridinyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-[(2-cyano-4-pyridinyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
The compound's structure includes a cyanopyridine moiety connected via an ether linkage to a phenyl group, which is then attached to an acetic acid functional group. This unique arrangement suggests potential interactions with various biological targets.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, phenylacetic acid derivatives have shown effectiveness against Agrobacterium tumefaciens, with mechanisms involving disruption of cell membrane integrity and inhibition of protein synthesis .
Table 1: Antibacterial Activity of Related Compounds
Compound Name | Target Organism | IC50 (mg/mL) | Mechanism of Action |
---|---|---|---|
Phenylacetic Acid | A. tumefaciens | 0.8038 | Disruption of cell membrane, inhibition of protein synthesis |
This compound | TBD | TBD | TBD |
The proposed mechanism for the antibacterial activity involves the compound's ability to penetrate bacterial membranes, leading to increased reactive oxygen species (ROS) levels and subsequent cellular damage. The compound may also interfere with metabolic pathways crucial for bacterial survival .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antimicrobial Effects : A study demonstrated that phenylacetic acid derivatives could inhibit the growth of pathogenic bacteria by affecting their metabolic processes and membrane integrity .
- In Vivo Studies : In animal models, compounds with similar structures were evaluated for their therapeutic potential against infections caused by A. tumefaciens, showing promising results in reducing bacterial load and improving survival rates .
- Pharmacological Applications : The compound has been investigated for its potential role in drug development, particularly as an antibacterial agent in agricultural applications against plant pathogens .
Research Findings
Recent findings highlight the importance of further exploring the pharmacological properties of this compound. The following points summarize key insights from various studies:
- Antimicrobial Activity : The compound exhibits notable activity against both gram-positive and gram-negative bacteria.
- Mechanistic Insights : Its action appears to involve multiple pathways, including oxidative stress induction and metabolic disruption.
- Potential Applications : There is a growing interest in utilizing this compound in agricultural settings to combat bacterial infections in crops.
Wissenschaftliche Forschungsanwendungen
2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid is a chemical compound with the molecular formula . It has a role in the design and synthesis of novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .
Structural Information
- Molecular Formula:
- SMILES: C1=CC(=CC=C1CC(=O)O)OC2=CC(=NC=C2)C#N
- InChI: InChI=1S/C14H10N2O3/c15-9-11-8-13(5-6-16-11)19-12-3-1-10(2-4-12)7-14(17)18/h1-6,8H,7H2,(H,17,18)
- InChIKey: QFEYWPXBMRNHBI-UHFFFAOYSA-N
- Compound Name: 2-[4-(2-cyanopyridin-4-yl)oxyphenyl]acetic acid
Predicted Collision Cross Section
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
$$M+H]+ | 255.07642 | 158.1 |
$$M+Na]+ | 277.05836 | 171.2 |
$$M+NH4]+ | 272.10296 | 161.6 |
$$M+K]+ | 293.03230 | 161.8 |
$$M-H]- | 253.06186 | 153.2 |
$$M+Na-2H]- | 275.04381 | 163.1 |
$$M]+ | 254.06859 | 157.7 |
$$M]- | 254.06969 | 157.7 |
Applications in Scientific Research
This compound is used in the design and synthesis of novel HIV-1 NNRTIs . Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are important in current treatment regimens for human immunodeficiency virus type 1 .
Case Study: HIV-1 NNRTI Development
A study aimed to develop bicyclic RPV (Rilpivirine) analogues as NNRTIs . The researchers synthesized a series of compounds, including derivatives of this compound, and evaluated their potency against wild-type HIV-1 and drug-resistant mutants .
- Synthesis: The process involved several steps, including the preparation of key intermediates and the introduction of specific functional groups .
- Evaluation: The synthesized compounds were tested for their antiviral activity against HIV-1 . Compound 2 exhibited significantly improved phosphate-buffered saline solubility (10.4 μM) compared to ETV and RPV (≪1 μM) .
- Binding Modes: The binding modes of compounds 2 , 4 , and 6 to the reverse transcriptase were studied by X-ray crystallography .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The cyano group in the target compound enhances electrophilicity compared to methyl or methoxy substituents, facilitating nucleophilic additions or cross-couplings .
- The tert-BOC analog () exhibits improved stability, making it suitable for peptide synthesis or protection strategies .
- Sulfur-containing analogs () may exhibit distinct solubility profiles and metal-binding capabilities due to the thioether group .
Research Findings and Trends
- Role of Substituents: The cyano group’s electron-withdrawing nature improves stability in acidic conditions compared to electron-donating groups (e.g., methoxy) .
- Synthetic Utility : The acetic acid moiety enables conjugation to amines or alcohols, widely exploited in prodrug design .
Vorbereitungsmethoden
Ether Bond Formation via Nucleophilic Aromatic Substitution (SNAr)
A common approach involves reacting a phenol derivative bearing the acetic acid or ester group with a halogenated cyanopyridine under basic conditions.
-
- Starting materials: 4-hydroxyphenylacetic acid or methyl 4-hydroxyphenylacetate
- Halogenated cyanopyridine: 2-chloropyridine-4-carbonitrile or 2-bromopyridine-4-carbonitrile
- Base: Potassium carbonate or sodium hydroxide
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Typically 50–110°C
- Time: 1–10 hours depending on reactivity
Mechanism:
The phenolic oxygen acts as a nucleophile attacking the electron-deficient pyridine ring at the halogenated position, displacing the halogen and forming the ether linkage.Example from Related Pyrimidine Analog Synthesis:
A patent describing the synthesis of related compounds (2-(2-(6-(2-cyanophenoxy)pyrimidin-4-oxyl)phenyl)acetate) employs a similar approach where 4,6-dichloropyrimidine reacts with methyl o-hydroxyphenylacetate in the presence of anhydrous potassium carbonate in DMF at 20–100°C for 2–6 hours to give the intermediate methyl 2-(2-(6-chloropyrimidin-4-oxy)phenyl)acetate. This intermediate is then reacted with o-hydroxybenzonitrile and potassium carbonate under reflux in toluene to form the ether linkage.Although this example uses a pyrimidine ring, the methodology is analogous and can be adapted for 2-cyanopyridin-4-yl derivatives.
Hydrolysis of Ester to Acid
If the intermediate is synthesized as a methyl ester, hydrolysis is performed to obtain the free acid.
-
- Reagents: Aqueous sodium hydroxide or potassium hydroxide solution
- Solvent: Water or water/organic solvent mixture
- Temperature: Room temperature to reflux
- Time: Several hours until complete hydrolysis
Work-up:
Acidification with dilute hydrochloric acid to precipitate the free acid, followed by filtration and drying.
Alternative Copper-Catalyzed Ullmann-Type Etherification
Copper-catalyzed coupling reactions between phenols and aryl halides provide an alternative route.
-
- Phenol derivative (e.g., 4-hydroxyphenylacetic acid or ester)
- 2-cyanopyridin-4-yl halide
- Copper powder or copper(I) salts as catalyst
- Base: Sodium hydroxide or potassium hydroxide
- Solvent: High-boiling solvents such as morpholine or quinoline
- Temperature: 120–130°C
- Time: 5–10 hours under nitrogen atmosphere
Example:
A patent for a related compound 2-(2-(4-chlorophenoxy)phenyl)acetic acid describes heating o-chloroacetophenone and para-chlorophenol with sodium hydroxide and copper powder under nitrogen at 125–130°C for 10 hours to form the ether intermediate, followed by further transformations. This method can be adapted for 2-cyanopyridin-4-yl substrates.
Summary Table of Preparation Methods
Step | Methodology | Reagents/Conditions | Advantages | Limitations |
---|---|---|---|---|
1 | SNAr coupling | 4-hydroxyphenylacetic acid/ester + 2-cyanopyridin-4-yl halide, K2CO3, DMF, 50–110°C, 1–10 h | Mild conditions, good yields | Requires activated halide |
2 | Ester hydrolysis | NaOH or KOH aqueous solution, room temp to reflux | Straightforward, high yield | Additional step if ester used |
1 | Copper-catalyzed Ullmann etherification | Phenol derivative + aryl halide, Cu powder, NaOH, morpholine, 120–130°C, 5–10 h | Can handle less activated halides | High temperature, longer time |
Research Findings and Yields
The SNAr method in DMF with potassium carbonate generally achieves purity of 93–95% and yields of 73–79% for related cyanophenoxy pyrimidine derivatives. Similar yields and purity can be expected for the cyanopyridinyl ether.
Copper-catalyzed methods provide robust ether formation but require careful control of temperature and atmosphere to avoid side reactions.
Hydrolysis of methyl esters proceeds efficiently under alkaline conditions with near quantitative conversion to the acid.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.